molecular formula C14H14N6O2 B2706143 N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide CAS No. 2034547-18-5

N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide

Cat. No.: B2706143
CAS No.: 2034547-18-5
M. Wt: 298.306
InChI Key: LZBBXMAJKFTMPY-UHFFFAOYSA-N
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Description

“N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide” is a derivative of triazolo[4,3-a]pyrazine . Triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial activity . Some of these compounds have shown moderate to good antibacterial activities against both Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli strains .


Synthesis Analysis

The synthesis of triazolo[4,3-a]pyrazine derivatives involves various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis . The structure of these compounds was characterized using these techniques .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by the presence of a triazolo[4,3-a]pyrazine nucleus . The structure–activity relationship of these derivatives was preliminarily analyzed .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of triazolo[4,3-a]pyrazine derivatives were analyzed . The results of this analysis were summarized .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” were analyzed using various techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .

Scientific Research Applications

Tankyrase Inhibition for Physiopathological Conditions

Research into selective tankyrases (TNKSs) inhibitors led to the synthesis and biological characterization of new small series of derivatives, including substituted triazolo[4,3-b]pyridazin-8-amine derivatives. These derivatives have shown promise as potent pharmacological tools for unraveling TNKS implications in various physiopathological conditions, indicating a potential application of N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide or its derivatives in the study and treatment of diseases related to TNKSs activity (Liscio et al., 2014).

Herbicidal Activity

Another application of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which may include compounds structurally similar to this compound, is in the development of herbicides. These compounds have demonstrated excellent herbicidal activity across a broad spectrum of vegetation at low application rates, suggesting their potential utility in agricultural research and herbicide development (Moran, 2003).

Antimicrobial Activity

The synthesis of new pyrazoline and pyrazole derivatives has led to the discovery of compounds with significant antimicrobial activity. This research indicates that derivatives of this compound could be explored for their potential antibacterial and antifungal properties, contributing to the development of new antimicrobial agents (Hassan, 2013).

Phosphodiesterase Type 4 Inhibition

Investigations into phosphodiesterase type 4 inhibitors have identified the pyrazolo[1,5-a]-1,3,5-triazine ring system as a potent new structural class for inhibition. This suggests potential applications in the treatment of conditions related to the activity of phosphodiesterase type 4, including inflammation and possibly asthma or COPD, highlighting the therapeutic potential of this compound derivatives (Raboisson et al., 2003).

Mechanism of Action

The mechanism of action of these compounds is thought to involve hydrogen bond interactions with key amino acid residues of the target receptor to enhance antibacterial effects .

Future Directions

The future directions for research on “N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)isonicotinamide” and similar compounds could involve further investigation of their antibacterial activities and the development of new antimicrobial agents . Additionally, more detailed studies on the structure–activity relationship of these compounds could be conducted .

Properties

IUPAC Name

N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6O2/c1-2-22-14-12-19-18-11(20(12)8-7-16-14)9-17-13(21)10-3-5-15-6-4-10/h3-8H,2,9H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBBXMAJKFTMPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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